Tautomeric Stability and Electronic Structure Differentiation vs. 2-Thioxo Isomer (3-Benzylrhodanine)
Ab initio calculations (HF and MP2 levels) on the core heterocycle demonstrate that isorhodanine (4-thioxothiazolidin-2-one scaffold) adopts the thiooxo tautomer as its most stable form, whereas rhodanine (2-thioxo-4-thiazolidinone scaffold) adopts the oxothio tautomer [1]. These distinct tautomeric ground states produce different patterns of hydrogen-bond donor/acceptor capacity, dipole moment, and frontier orbital energies. The N3-benzyl substitution on the isorhodanine scaffold (yielding the title compound) preserves this fundamental electronic differentiation from the corresponding N3-benzyl rhodanine (CAS 10574-69-3). This means the two isomers cannot serve as drop-in replacements in structure-based design, QSAR models, or synthetic routes where regiospecific reactivity at the thiocarbonyl is required [1].
| Evidence Dimension | Thermodynamically preferred tautomeric form of the core heterocycle |
|---|---|
| Target Compound Data | Thiooxo tautomer (C=S at position 4, C=O at position 2) — predicted most stable for isorhodanine scaffold |
| Comparator Or Baseline | Rhodanine (2-thioxo-4-thiazolidinone) adopts oxothio tautomer (C=O at position 4, C=S at position 2) as most stable |
| Quantified Difference | Qualitative difference in tautomeric ground state; IR characteristic bands compared with HF/3-21G* calculated frequencies confirm distinct minima [1] |
| Conditions | Ab initio calculations (HF/3-21G*, MP2/6-31G*) and semiempirical (AM1, PM3, MNDO) levels; IR spectra recorded 4000–150 cm⁻¹ |
Why This Matters
The distinct tautomeric ground state means the 4-thioxo isomer presents a different hydrogen-bonding pharmacophore and reactivity profile than the 2-thioxo isomer; procurement of the wrong positional isomer will yield divergent SAR and synthetic outcomes.
- [1] Enchev, V.; Chorbadjiev, S.; Jordanov, B. Comparative Study of the Structure of Rhodanine, Isorhodanine, Thiazolidine-2,4-dione, and Thiorhodanine. Chem. Heterocycl. Compd. 2002, 38, 1110–1120. View Source
